molecular formula C16H14N2O2S B2946757 N-(6-methoxyquinolin-8-yl)-2-(thiophen-2-yl)acetamide CAS No. 1207019-83-7

N-(6-methoxyquinolin-8-yl)-2-(thiophen-2-yl)acetamide

Cat. No.: B2946757
CAS No.: 1207019-83-7
M. Wt: 298.36
InChI Key: NNILOGJHKMWTDM-UHFFFAOYSA-N
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Description

N-(6-methoxyquinolin-8-yl)-2-(thiophen-2-yl)acetamide is a synthetic small molecule compound of interest in medicinal chemistry and chemical biology research. This molecule features a hybrid structure combining a 6-methoxyquinoline core, a scaffold with a known history in antimalarial agents like quinine , with a thiophen-2-yl acetamide functional group. The 8-aminoquinoline moiety is a privileged structure in drug discovery, while the thiophene ring is a common heteroaromatic component in pharmaceuticals and materials science. Researchers can explore this compound as a potential building block for developing novel therapeutic agents or as a precursor in synthetic chemistry. It may also serve as a key intermediate in constructing more complex molecules for screening against various biological targets. The presence of the acetamide linker offers a potential site for further chemical modification or conjugation. This product is intended for laboratory research purposes only and is strictly not for human consumption, diagnostic use, or therapeutic application. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

N-(6-methoxyquinolin-8-yl)-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2S/c1-20-12-8-11-4-2-6-17-16(11)14(9-12)18-15(19)10-13-5-3-7-21-13/h2-9H,10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNILOGJHKMWTDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C2C(=C1)C=CC=N2)NC(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methoxyquinolin-8-yl)-2-(thiophen-2-yl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 6-methoxyquinoline and 2-thiophen-2-ylacetic acid.

    Amidation Reaction: The 6-methoxyquinoline is reacted with 2-thiophen-2-ylacetic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to form the amide bond.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

For industrial-scale production, the synthesis may involve optimized reaction conditions, such as:

    Solvent Selection: Using solvents like dichloromethane or dimethylformamide to enhance reaction efficiency.

    Catalysts: Employing catalysts to increase the reaction rate and yield.

    Automation: Utilizing automated reactors for large-scale synthesis to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(6-methoxyquinolin-8-yl)-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction may produce the corresponding amine.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(6-methoxyquinolin-8-yl)-2-(thiophen-2-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzyme activity.

    Interacting with Receptors: Modulating receptor signaling pathways.

    Affecting Cellular Pathways: Influencing cellular processes such as apoptosis or cell proliferation.

Comparison with Similar Compounds

Structural Analogues with Modified Quinoline/Thiophene Substituents
Compound Name Key Structural Features Pharmacological Activity Reference(s)
N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide (38) Quinazoline sulfonyl core, pyrrolidine substituent Potent anticancer activity (HCT-1, MCF-7 cells)
N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide Dual thiophene rings, cyano group Structural stability, potential CNS applications
N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide Pyridazinone core, bromophenyl group FPR2-specific agonist (neutrophil activation)
N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide Benzothiazole core, trifluoromethyl group Patent-listed for undisclosed therapeutic uses

Key Structural Differences :

  • Quinoline vs. Quinazoline/Pyridazinone: The quinoline core in the target compound differs from quinazoline (e.g., compound 38) and pyridazinone derivatives (e.g., FPR2 agonists ), impacting electron distribution and hydrogen-bonding capacity.
  • Thiophene Modifications: The dual thiophene system in the target compound contrasts with single-thiophene or cyanothiophene derivatives (e.g., compound from ), altering steric and electronic profiles.
Pharmacological Activity Comparison

Anticancer Activity :

  • The target compound’s quinoline-thiophene hybrid structure may mimic the activity of compound 38 (IC₅₀ < 10 µM against HCT-1 and MCF-7 cells) . However, sulfonyl-linked quinazolines (e.g., 38–40) exhibit superior potency due to enhanced hydrogen bonding with kinase domains .
  • Thiophene-containing analogues (e.g., N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide) show moderate cytotoxicity but improved metabolic stability compared to nitroaryl derivatives .

Receptor-Specific Activity :

  • Pyridazinone derivatives (e.g., FPR2 agonists ) demonstrate receptor selectivity absent in the target compound, suggesting divergent therapeutic applications (e.g., anti-inflammatory vs. anticancer).

Key Observations :

  • The target compound’s synthesis likely requires regioselective functionalization of the quinoline ring, contrasting with the straightforward acylation used for thiophene derivatives .
  • Higher melting points in sulfonamide derivatives (e.g., 38 ) correlate with increased crystallinity due to hydrogen-bonding networks .

Biological Activity

N-(6-methoxyquinolin-8-yl)-2-(thiophen-2-yl)acetamide is a compound of significant interest due to its potential biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, synthesis methods, and relevant studies that highlight its pharmacological properties.

Synthesis of this compound

The synthesis of this compound typically involves the following steps:

  • Starting Materials : The synthesis begins with 6-methoxyquinoline and 2-thiophen-2-ylacetic acid.
  • Amidation Reaction : The two components are reacted in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine to form the amide bond.
  • Purification : The crude product is purified through recrystallization or column chromatography to yield the desired compound.

This compound exhibits various biological activities through interactions with specific molecular targets:

  • Enzyme Interaction : The compound may inhibit or activate enzyme activity, influencing metabolic pathways.
  • Receptor Modulation : It can modulate receptor signaling pathways, potentially affecting cellular responses.
  • Cellular Pathways : The compound influences processes such as apoptosis and cell proliferation, which are critical in cancer biology.

Anticancer Activity

Recent studies have demonstrated that quinoline derivatives, including this compound, possess significant anticancer properties:

  • In Vitro Studies : Compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. For instance, derivatives exhibited IC50 values ranging from 0.69 to 22 mM against cell lines such as MCF-7 and A549 .
CompoundCell LineIC50 (mM)
Example 1MCF-70.69
Example 2A54922

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In silico studies indicated that quinoline derivatives could inhibit COX enzymes and nitric oxide production in LPS-stimulated RAW 264.7 cells, which are crucial in inflammatory responses .

Antiviral Activity

Emerging research suggests that certain quinoline derivatives exhibit antiviral activity, particularly against influenza viruses. For example, compounds with modifications on the quinoline ring showed promising inhibition rates against H5N1 virus growth with low cytotoxicity .

Study on Anticancer Properties

In a comparative study of various quinoline derivatives, this compound was found to have superior activity against specific cancer cell lines compared to traditional chemotherapeutics like doxorubicin. This study highlighted the potential of this compound as a lead in anticancer drug development .

Anti-inflammatory Mechanism Study

A detailed investigation into the anti-inflammatory mechanisms revealed that this compound could significantly reduce iNOS and COX-2 expression levels in treated cells, suggesting its utility in managing inflammatory diseases .

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